Dehydronitrosonisoldipine

Description

Structure

3D Structure

Properties

IUPAC Name |

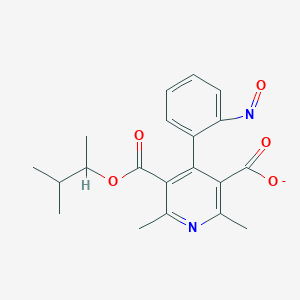

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMSLPIJQICBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87375-91-5 | |

| Record name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydronitrosonisoldipine: A Technical Guide to its Synthesis and Discovery as a SARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronitrosonisoldipine has emerged as a molecule of significant interest in the field of neurodegenerative disease research. Initially identified as a photodegradation product of the calcium channel blocker Nisoldipine, it has since been discovered to be a potent and irreversible inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration. This technical guide provides a comprehensive overview of the synthesis of this compound and the pivotal discoveries that have highlighted its therapeutic potential.

Synthesis of this compound

This compound, with the chemical name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, is primarily synthesized through the photodegradation of Nisoldipine.

Experimental Protocol: Photodegradation of Nisoldipine

A general method for the synthesis of this compound involves the exposure of a Nisoldipine solution to sunlight.

Materials:

-

Nisoldipine

-

Anhydrous Ethanol

-

Water

-

Solvents for flash chromatography (e.g., ethyl acetate (B1210297), ether)

Procedure:

-

Prepare a solution of Nisoldipine in anhydrous ethanol.

-

Expose the solution to direct sunlight. The duration of exposure is a critical parameter and should be monitored to maximize the yield of the desired product.

-

After sufficient exposure, add water to the reaction mixture to precipitate the crude product.

-

Filter the mixture to isolate the solid.

-

Purify the crude product by flash chromatography. A common solvent system for purification is a mixture of ethyl acetate and ether (e.g., 40:60 v/v).

-

Collect the fractions containing this compound and concentrate under reduced pressure to obtain the purified product.

Quantitative Data:

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂N₂O₅ |

| Molecular Weight | 370.41 g/mol |

| CAS Number | 87375-91-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Note: Detailed yield and optimized reaction conditions are not extensively reported in the literature and may require empirical determination.

Discovery as a SARM1 Inhibitor

The therapeutic potential of this compound was realized with its identification as a potent inhibitor of SARM1. SARM1 is a central executioner of programmed axonal degeneration, and its inhibition is a promising strategy for the treatment of a wide range of neurodegenerative disorders.

Mechanism of Action

This compound is an irreversible inhibitor of SARM1. It is believed to exert its inhibitory effect by covalently modifying cysteine residues within the SARM1 protein. This modification blocks the activation of SARM1's intrinsic NAD+ hydrolase activity, thereby preventing the depletion of NAD+ and subsequent axonal destruction.

Key Experimental Findings

Research has demonstrated that this compound effectively inhibits SARM1-mediated processes in cellular models.

Quantitative Biological Data:

| Parameter | Value | Reference |

| IC₅₀ for SARM1 in SARM1-dN-expression cells | 4 µM | [1] |

This IC₅₀ value indicates the concentration of this compound required to inhibit 50% of SARM1 activity in the specified cellular assay.

Experimental Protocol: SARM1 Inhibition Assay (General Overview)

The inhibitory activity of this compound on SARM1 can be assessed using various in vitro and cell-based assays. A common approach involves monitoring the NAD+ hydrolase activity of SARM1 in the presence and absence of the inhibitor.

General Steps:

-

SARM1 Expression: Utilize a cell line engineered to express SARM1 or use purified recombinant SARM1 protein.

-

Assay Setup: Incubate the SARM1-expressing cells or purified protein with varying concentrations of this compound.

-

SARM1 Activation: Induce SARM1 activation using a known stimulus, such as vincristine (B1662923) or by expressing a constitutively active form of the protein.

-

Measurement of NAD+ levels or cADPR production: Quantify the levels of NAD+ or its breakdown product, cyclic ADP-ribose (cADPR), using methods like HPLC, mass spectrometry, or fluorescent biosensors.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of SARM1 inhibition against the concentration of this compound.

Signaling Pathway and Experimental Workflow

SARM1-Mediated Axon Degeneration Pathway

The following diagram illustrates the central role of SARM1 in the axon degeneration pathway and the point of intervention for this compound.

Caption: SARM1 activation, a key step in axon degeneration, is inhibited by this compound.

Experimental Workflow for Synthesis and Biological Evaluation

The logical flow from synthesis to biological testing of this compound is depicted below.

Caption: Workflow from synthesis of this compound to its biological evaluation as a SARM1 inhibitor.

Conclusion

This compound represents a fascinating example of a molecule repurposed from a known drug's degradation product into a promising therapeutic lead. Its straightforward synthesis via photodegradation and its potent, irreversible inhibition of SARM1 make it a valuable tool for researchers in the field of neurodegeneration. Further studies to optimize its synthesis, fully characterize its pharmacological profile, and evaluate its efficacy in in vivo models of neurodegenerative diseases are warranted to unlock its full therapeutic potential.

References

Dehydronitrosonisoldipine: A Technical Guide to its Synthesis and Discovery as a SARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronitrosonisoldipine has emerged as a molecule of significant interest in the field of neurodegenerative disease research. Initially identified as a photodegradation product of the calcium channel blocker Nisoldipine, it has since been discovered to be a potent and irreversible inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration. This technical guide provides a comprehensive overview of the synthesis of this compound and the pivotal discoveries that have highlighted its therapeutic potential.

Synthesis of this compound

This compound, with the chemical name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, is primarily synthesized through the photodegradation of Nisoldipine.

Experimental Protocol: Photodegradation of Nisoldipine

A general method for the synthesis of this compound involves the exposure of a Nisoldipine solution to sunlight.

Materials:

-

Nisoldipine

-

Anhydrous Ethanol

-

Water

-

Solvents for flash chromatography (e.g., ethyl acetate, ether)

Procedure:

-

Prepare a solution of Nisoldipine in anhydrous ethanol.

-

Expose the solution to direct sunlight. The duration of exposure is a critical parameter and should be monitored to maximize the yield of the desired product.

-

After sufficient exposure, add water to the reaction mixture to precipitate the crude product.

-

Filter the mixture to isolate the solid.

-

Purify the crude product by flash chromatography. A common solvent system for purification is a mixture of ethyl acetate and ether (e.g., 40:60 v/v).

-

Collect the fractions containing this compound and concentrate under reduced pressure to obtain the purified product.

Quantitative Data:

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂N₂O₅ |

| Molecular Weight | 370.41 g/mol |

| CAS Number | 87375-91-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Note: Detailed yield and optimized reaction conditions are not extensively reported in the literature and may require empirical determination.

Discovery as a SARM1 Inhibitor

The therapeutic potential of this compound was realized with its identification as a potent inhibitor of SARM1. SARM1 is a central executioner of programmed axonal degeneration, and its inhibition is a promising strategy for the treatment of a wide range of neurodegenerative disorders.

Mechanism of Action

This compound is an irreversible inhibitor of SARM1. It is believed to exert its inhibitory effect by covalently modifying cysteine residues within the SARM1 protein. This modification blocks the activation of SARM1's intrinsic NAD+ hydrolase activity, thereby preventing the depletion of NAD+ and subsequent axonal destruction.

Key Experimental Findings

Research has demonstrated that this compound effectively inhibits SARM1-mediated processes in cellular models.

Quantitative Biological Data:

| Parameter | Value | Reference |

| IC₅₀ for SARM1 in SARM1-dN-expression cells | 4 µM | [1] |

This IC₅₀ value indicates the concentration of this compound required to inhibit 50% of SARM1 activity in the specified cellular assay.

Experimental Protocol: SARM1 Inhibition Assay (General Overview)

The inhibitory activity of this compound on SARM1 can be assessed using various in vitro and cell-based assays. A common approach involves monitoring the NAD+ hydrolase activity of SARM1 in the presence and absence of the inhibitor.

General Steps:

-

SARM1 Expression: Utilize a cell line engineered to express SARM1 or use purified recombinant SARM1 protein.

-

Assay Setup: Incubate the SARM1-expressing cells or purified protein with varying concentrations of this compound.

-

SARM1 Activation: Induce SARM1 activation using a known stimulus, such as vincristine or by expressing a constitutively active form of the protein.

-

Measurement of NAD+ levels or cADPR production: Quantify the levels of NAD+ or its breakdown product, cyclic ADP-ribose (cADPR), using methods like HPLC, mass spectrometry, or fluorescent biosensors.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of SARM1 inhibition against the concentration of this compound.

Signaling Pathway and Experimental Workflow

SARM1-Mediated Axon Degeneration Pathway

The following diagram illustrates the central role of SARM1 in the axon degeneration pathway and the point of intervention for this compound.

Caption: SARM1 activation, a key step in axon degeneration, is inhibited by this compound.

Experimental Workflow for Synthesis and Biological Evaluation

The logical flow from synthesis to biological testing of this compound is depicted below.

Caption: Workflow from synthesis of this compound to its biological evaluation as a SARM1 inhibitor.

Conclusion

This compound represents a fascinating example of a molecule repurposed from a known drug's degradation product into a promising therapeutic lead. Its straightforward synthesis via photodegradation and its potent, irreversible inhibition of SARM1 make it a valuable tool for researchers in the field of neurodegeneration. Further studies to optimize its synthesis, fully characterize its pharmacological profile, and evaluate its efficacy in in vivo models of neurodegenerative diseases are warranted to unlock its full therapeutic potential.

References

Dehydronitrosonisoldipine: An In-Depth Technical Guide to its Mechanism of Action as a SARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine (B8075430) (dHNN), a derivative of the calcium channel blocker nisoldipine, has emerged as a significant molecule of interest in the field of neuroprotection. Its primary mechanism of action is the irreversible inhibition of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide delineates the molecular interactions and cellular consequences of dHNN's engagement with SARM1, providing a comprehensive overview for researchers and drug development professionals. Through covalent modification of cysteine residues within the SARM1 protein, dHNN effectively blocks its NADase activity, preventing the catastrophic depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) that precedes axonal destruction. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of SARM1

This compound functions as an irreversible inhibitor of SARM1.[1] Its mode of action involves the formation of a covalent bond with specific cysteine residues on the SARM1 protein. One study has identified cysteine 311 (C311) within the autoregulatory ARM domain of SARM1 as a target for dHNN.[2] However, the same study noted that mutating C311 only partially reduced the inhibitory effect of dHNN, suggesting that other cysteine residues on SARM1 may also be targets for covalent modification.[1] This covalent interaction is critical as it allosterically inhibits the NADase activity of SARM1, preventing the enzyme from cleaving NAD+.

Quantitative Data on SARM1 Inhibition

The inhibitory potency of this compound against SARM1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | SARM1 | Not Specified | 4 µM | [Source not explicitly detailing the assay] |

Further quantitative data on the dose-dependent effects of dHNN on NAD+ levels and neuroprotection is needed for a more complete profile.

Signaling Pathway of SARM1-Mediated Axon Degeneration and its Inhibition by this compound

SARM1 is a central node in the pathway of programmed axon degeneration, also known as Wallerian degeneration. In healthy neurons, SARM1 is maintained in an inactive state. Upon axonal injury or significant metabolic stress, a cascade of events leads to its activation. The inhibition of this pathway by dHNN is a key therapeutic strategy for preventing axon loss in various neurodegenerative conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of SARM1 inhibitors. Below are representative protocols for key assays.

SARM1 NADase Activity Assay (Fluorogenic)

This assay is used to determine the enzymatic activity of SARM1 and the inhibitory potential of compounds like dHNN.

Principle: The assay utilizes a fluorogenic substrate that mimics NAD+. Upon cleavage by SARM1, a fluorescent product is released, and the increase in fluorescence is proportional to the enzyme's activity.

Materials:

-

Recombinant human SARM1 protein

-

SARM1 assay buffer

-

Fluorogenic SARM1 substrate (e.g., PC6)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the SARM1 assay buffer.

-

Add the dHNN dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Add recombinant SARM1 protein to all wells except the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the covalent interaction between dHNN and SARM1.

-

Initiate the reaction by adding the fluorogenic SARM1 substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes).

-

Calculate the rate of reaction for each concentration of dHNN.

-

Plot the reaction rates against the logarithm of the dHNN concentration and fit the data to a dose-response curve to determine the IC50 value.

Neuroprotection Assay in Dorsal Root Ganglion (DRG) Neurons

This cell-based assay evaluates the ability of dHNN to protect neurons from toxin-induced axon degeneration.

Principle: Primary DRG neurons are cultured and then exposed to a neurotoxin, such as vincristine (B1662923), which activates the SARM1 pathway and causes axon degeneration. The protective effect of dHNN is assessed by quantifying the extent of axon survival.

Materials:

-

Primary DRG neurons

-

Neurobasal medium supplemented with B27 and NGF

-

Vincristine (or other neurotoxin)

-

This compound

-

Microfluidic chambers or multi-well plates suitable for neuronal culture

-

Immunostaining reagents (e.g., anti-β-III tubulin antibody)

-

Fluorescence microscope and image analysis software

Procedure:

-

Isolate and culture DRG neurons from embryonic or neonatal rodents.

-

Treat the cultured neurons with various concentrations of dHNN for a specified pre-incubation period.

-

Induce axon degeneration by adding a known concentration of vincristine to the culture medium. Include a vehicle control (no vincristine) and a positive control (vincristine only).

-

Incubate for a period sufficient to induce significant axon degeneration in the positive control group (e.g., 24-48 hours).

-

Fix and immunostain the neurons for an axonal marker (e.g., β-III tubulin).

-

Acquire images of the axonal fields using a fluorescence microscope.

-

Quantify the degree of axon degeneration using an automated image analysis software (e.g., by measuring the fragmentation index or the total area of intact axons).

-

Plot the axon survival or degeneration index against the logarithm of the dHNN concentration to determine the EC50 for neuroprotection.

Quantification of NAD+ and cADPR Levels by LC-MS/MS

This analytical method provides a direct measure of the metabolic consequences of SARM1 inhibition.

Principle: Neuronal cells are treated with a SARM1 activator and dHNN. The intracellular levels of NAD+ and its breakdown product, cADPR, are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured neurons (e.g., DRG neurons)

-

SARM1 activator (e.g., vincristine)

-

This compound

-

Methanol for metabolite extraction

-

LC-MS/MS system

Procedure:

-

Culture neurons and treat with dHNN and/or a SARM1 activator as described in the neuroprotection assay.

-

At specified time points, rapidly quench metabolic activity and extract intracellular metabolites using cold methanol.

-

Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

-

Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of NAD+ and cADPR.

-

Normalize the metabolite levels to the total protein content of each sample.

-

Compare the NAD+/cADPR ratios across different treatment conditions to assess the effect of dHNN on SARM1-mediated NAD+ consumption.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases characterized by axonal loss. Its mechanism of action, centered on the irreversible covalent inhibition of SARM1 NADase activity, provides a clear rationale for its neuroprotective effects. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug developers working to further characterize dHNN and to discover novel SARM1 inhibitors. Future research should focus on obtaining more extensive quantitative data for dHNN, including its dose-dependent effects on neuronal NAD+ and cADPR levels, and on elucidating the full spectrum of its covalent interactions with SARM1.

References

Dehydronitrosonisoldipine: An In-Depth Technical Guide to its Mechanism of Action as a SARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine (dHNN), a derivative of the calcium channel blocker nisoldipine, has emerged as a significant molecule of interest in the field of neuroprotection. Its primary mechanism of action is the irreversible inhibition of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide delineates the molecular interactions and cellular consequences of dHNN's engagement with SARM1, providing a comprehensive overview for researchers and drug development professionals. Through covalent modification of cysteine residues within the SARM1 protein, dHNN effectively blocks its NADase activity, preventing the catastrophic depletion of nicotinamide adenine dinucleotide (NAD+) that precedes axonal destruction. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of SARM1

This compound functions as an irreversible inhibitor of SARM1.[1] Its mode of action involves the formation of a covalent bond with specific cysteine residues on the SARM1 protein. One study has identified cysteine 311 (C311) within the autoregulatory ARM domain of SARM1 as a target for dHNN.[2] However, the same study noted that mutating C311 only partially reduced the inhibitory effect of dHNN, suggesting that other cysteine residues on SARM1 may also be targets for covalent modification.[1] This covalent interaction is critical as it allosterically inhibits the NADase activity of SARM1, preventing the enzyme from cleaving NAD+.

Quantitative Data on SARM1 Inhibition

The inhibitory potency of this compound against SARM1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | SARM1 | Not Specified | 4 µM | [Source not explicitly detailing the assay] |

Further quantitative data on the dose-dependent effects of dHNN on NAD+ levels and neuroprotection is needed for a more complete profile.

Signaling Pathway of SARM1-Mediated Axon Degeneration and its Inhibition by this compound

SARM1 is a central node in the pathway of programmed axon degeneration, also known as Wallerian degeneration. In healthy neurons, SARM1 is maintained in an inactive state. Upon axonal injury or significant metabolic stress, a cascade of events leads to its activation. The inhibition of this pathway by dHNN is a key therapeutic strategy for preventing axon loss in various neurodegenerative conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of SARM1 inhibitors. Below are representative protocols for key assays.

SARM1 NADase Activity Assay (Fluorogenic)

This assay is used to determine the enzymatic activity of SARM1 and the inhibitory potential of compounds like dHNN.

Principle: The assay utilizes a fluorogenic substrate that mimics NAD+. Upon cleavage by SARM1, a fluorescent product is released, and the increase in fluorescence is proportional to the enzyme's activity.

Materials:

-

Recombinant human SARM1 protein

-

SARM1 assay buffer

-

Fluorogenic SARM1 substrate (e.g., PC6)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the SARM1 assay buffer.

-

Add the dHNN dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Add recombinant SARM1 protein to all wells except the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the covalent interaction between dHNN and SARM1.

-

Initiate the reaction by adding the fluorogenic SARM1 substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes).

-

Calculate the rate of reaction for each concentration of dHNN.

-

Plot the reaction rates against the logarithm of the dHNN concentration and fit the data to a dose-response curve to determine the IC50 value.

Neuroprotection Assay in Dorsal Root Ganglion (DRG) Neurons

This cell-based assay evaluates the ability of dHNN to protect neurons from toxin-induced axon degeneration.

Principle: Primary DRG neurons are cultured and then exposed to a neurotoxin, such as vincristine, which activates the SARM1 pathway and causes axon degeneration. The protective effect of dHNN is assessed by quantifying the extent of axon survival.

Materials:

-

Primary DRG neurons

-

Neurobasal medium supplemented with B27 and NGF

-

Vincristine (or other neurotoxin)

-

This compound

-

Microfluidic chambers or multi-well plates suitable for neuronal culture

-

Immunostaining reagents (e.g., anti-β-III tubulin antibody)

-

Fluorescence microscope and image analysis software

Procedure:

-

Isolate and culture DRG neurons from embryonic or neonatal rodents.

-

Treat the cultured neurons with various concentrations of dHNN for a specified pre-incubation period.

-

Induce axon degeneration by adding a known concentration of vincristine to the culture medium. Include a vehicle control (no vincristine) and a positive control (vincristine only).

-

Incubate for a period sufficient to induce significant axon degeneration in the positive control group (e.g., 24-48 hours).

-

Fix and immunostain the neurons for an axonal marker (e.g., β-III tubulin).

-

Acquire images of the axonal fields using a fluorescence microscope.

-

Quantify the degree of axon degeneration using an automated image analysis software (e.g., by measuring the fragmentation index or the total area of intact axons).

-

Plot the axon survival or degeneration index against the logarithm of the dHNN concentration to determine the EC50 for neuroprotection.

Quantification of NAD+ and cADPR Levels by LC-MS/MS

This analytical method provides a direct measure of the metabolic consequences of SARM1 inhibition.

Principle: Neuronal cells are treated with a SARM1 activator and dHNN. The intracellular levels of NAD+ and its breakdown product, cADPR, are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured neurons (e.g., DRG neurons)

-

SARM1 activator (e.g., vincristine)

-

This compound

-

Methanol for metabolite extraction

-

LC-MS/MS system

Procedure:

-

Culture neurons and treat with dHNN and/or a SARM1 activator as described in the neuroprotection assay.

-

At specified time points, rapidly quench metabolic activity and extract intracellular metabolites using cold methanol.

-

Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

-

Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of NAD+ and cADPR.

-

Normalize the metabolite levels to the total protein content of each sample.

-

Compare the NAD+/cADPR ratios across different treatment conditions to assess the effect of dHNN on SARM1-mediated NAD+ consumption.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases characterized by axonal loss. Its mechanism of action, centered on the irreversible covalent inhibition of SARM1 NADase activity, provides a clear rationale for its neuroprotective effects. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug developers working to further characterize dHNN and to discover novel SARM1 inhibitors. Future research should focus on obtaining more extensive quantitative data for dHNN, including its dose-dependent effects on neuronal NAD+ and cADPR levels, and on elucidating the full spectrum of its covalent interactions with SARM1.

References

Unveiling the Neuroprotective Potential: A Technical Guide to the Biological Activity of Dehydronitrosonisoldipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronitrosonisoldipine, a derivative of the well-known calcium channel blocker Nisoldipine, has emerged as a molecule of significant interest in the field of neuroprotection. Unlike its parent compound, which primarily targets cardiovascular conditions, this compound exhibits a distinct and potent biological activity centered on the inhibition of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Biological Activity: SARM1 Inhibition

The primary biological function of this compound is its irreversible inhibition of SARM1. SARM1 is a crucial enzyme in the pathway of Wallerian degeneration, a process of active axonal self-destruction triggered by injury or disease. The activation of SARM1's intrinsic NADase activity leads to the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cellular metabolite, and the production of cyclic ADP-ribose (cADPR), ultimately culminating in axonal demise.

This compound acts as a potent, cell-permeant inhibitor of SARM1, exhibiting activity in the single-digit micromolar range.[1] Its mechanism of action involves the covalent modification of a specific cysteine residue, C311, located in the allosteric ARM (Armadillo/HEAT repeat) domain of the SARM1 protein.[1] This modification stabilizes SARM1 in its autoinhibited state, preventing its activation and subsequent NADase activity.

Quantitative Data on SARM1 Inhibition

While a precise IC50 value is not consistently reported in the literature, the potency of this compound (dHNN) has been described as being in the low micromolar range.

| Compound | Target | Potency | Cell Permeability | Mechanism of Action | Reference |

| This compound (dHNN) | SARM1 | Single-digit μM | Cell-permeant | Irreversible covalent modification of C311 in the ARM domain | [1] |

Signaling Pathway of SARM1-Mediated Axon Degeneration

The following diagram illustrates the signaling cascade leading to axon degeneration and the point of intervention for this compound.

Caption: SARM1 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

SARM1 NADase Activity Assay

This protocol is adapted from methods utilizing commercially available NAD+/NADH detection kits to quantify SARM1's enzymatic activity.

Objective: To measure the rate of NAD+ consumption by recombinant SARM1 in the presence and absence of this compound.

Materials:

-

Recombinant full-length SARM1 protein

-

This compound

-

NAD+ solution

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

NAD/NADH-Glo™ Assay kit (Promega) or similar

-

96-well white, flat-bottom microplates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

This compound dilution or vehicle control (DMSO)

-

Recombinant SARM1 protein (final concentration typically in the ng/µL range)

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ solution to each well to a final concentration of approximately 50 µM.

-

Kinetic Measurement: Immediately begin measuring the luminescence at regular intervals (e.g., every 5 minutes for 1-2 hours) according to the NAD/NADH-Glo™ Assay kit manufacturer's instructions. The kit's enzymes cycle NAD+ to generate a luminescent signal that is proportional to the NAD+ concentration.

-

Data Analysis: Calculate the rate of NAD+ depletion for each condition by plotting luminescence versus time. Determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.

Caption: Experimental workflow for the SARM1 NADase activity assay.

Measurement of cADPR Levels in Neurons

This protocol outlines the general steps for quantifying intracellular cADPR levels in neuronal cell cultures treated with this compound, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the effect of this compound on basal and induced cADPR production in neurons.

Materials:

-

Neuronal cell culture (e.g., primary dorsal root ganglion (DRG) neurons)

-

This compound

-

Axon degeneration-inducing agent (e.g., Vincristine)

-

Cell lysis buffer

-

Internal standards for LC-MS/MS

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture neurons according to standard protocols. Treat the cells with this compound or vehicle control for a specified duration. To measure the effect on induced cADPR production, co-treat with an axon degeneration-inducing agent like vincristine.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet proteins and cellular debris.

-

-

Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards for quantification.

-

LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify cADPR based on its unique parent and fragment ion masses.

-

Data Analysis: Quantify the amount of cADPR in each sample by comparing its peak area to that of the internal standard. Normalize the cADPR levels to the total protein concentration of the cell lysate.

Caption: Workflow for measuring cADPR levels in neurons.

Synthesis of this compound

Conclusion

This compound represents a promising lead compound for the development of therapeutics targeting neurodegenerative diseases. Its distinct mechanism of action as a potent, irreversible inhibitor of SARM1 sets it apart from its parent compound, Nisoldipine. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and the broader field of SARM1-mediated neurodegeneration. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in translating its neuroprotective effects into clinical applications.

References

Unveiling the Neuroprotective Potential: A Technical Guide to the Biological Activity of Dehydronitrosonisoldipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronitrosonisoldipine, a derivative of the well-known calcium channel blocker Nisoldipine, has emerged as a molecule of significant interest in the field of neuroprotection. Unlike its parent compound, which primarily targets cardiovascular conditions, this compound exhibits a distinct and potent biological activity centered on the inhibition of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Biological Activity: SARM1 Inhibition

The primary biological function of this compound is its irreversible inhibition of SARM1. SARM1 is a crucial enzyme in the pathway of Wallerian degeneration, a process of active axonal self-destruction triggered by injury or disease. The activation of SARM1's intrinsic NADase activity leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, and the production of cyclic ADP-ribose (cADPR), ultimately culminating in axonal demise.

This compound acts as a potent, cell-permeant inhibitor of SARM1, exhibiting activity in the single-digit micromolar range.[1] Its mechanism of action involves the covalent modification of a specific cysteine residue, C311, located in the allosteric ARM (Armadillo/HEAT repeat) domain of the SARM1 protein.[1] This modification stabilizes SARM1 in its autoinhibited state, preventing its activation and subsequent NADase activity.

Quantitative Data on SARM1 Inhibition

While a precise IC50 value is not consistently reported in the literature, the potency of this compound (dHNN) has been described as being in the low micromolar range.

| Compound | Target | Potency | Cell Permeability | Mechanism of Action | Reference |

| This compound (dHNN) | SARM1 | Single-digit μM | Cell-permeant | Irreversible covalent modification of C311 in the ARM domain | [1] |

Signaling Pathway of SARM1-Mediated Axon Degeneration

The following diagram illustrates the signaling cascade leading to axon degeneration and the point of intervention for this compound.

Caption: SARM1 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

SARM1 NADase Activity Assay

This protocol is adapted from methods utilizing commercially available NAD+/NADH detection kits to quantify SARM1's enzymatic activity.

Objective: To measure the rate of NAD+ consumption by recombinant SARM1 in the presence and absence of this compound.

Materials:

-

Recombinant full-length SARM1 protein

-

This compound

-

NAD+ solution

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

NAD/NADH-Glo™ Assay kit (Promega) or similar

-

96-well white, flat-bottom microplates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

This compound dilution or vehicle control (DMSO)

-

Recombinant SARM1 protein (final concentration typically in the ng/µL range)

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ solution to each well to a final concentration of approximately 50 µM.

-

Kinetic Measurement: Immediately begin measuring the luminescence at regular intervals (e.g., every 5 minutes for 1-2 hours) according to the NAD/NADH-Glo™ Assay kit manufacturer's instructions. The kit's enzymes cycle NAD+ to generate a luminescent signal that is proportional to the NAD+ concentration.

-

Data Analysis: Calculate the rate of NAD+ depletion for each condition by plotting luminescence versus time. Determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.

Caption: Experimental workflow for the SARM1 NADase activity assay.

Measurement of cADPR Levels in Neurons

This protocol outlines the general steps for quantifying intracellular cADPR levels in neuronal cell cultures treated with this compound, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the effect of this compound on basal and induced cADPR production in neurons.

Materials:

-

Neuronal cell culture (e.g., primary dorsal root ganglion (DRG) neurons)

-

This compound

-

Axon degeneration-inducing agent (e.g., Vincristine)

-

Cell lysis buffer

-

Internal standards for LC-MS/MS

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture neurons according to standard protocols. Treat the cells with this compound or vehicle control for a specified duration. To measure the effect on induced cADPR production, co-treat with an axon degeneration-inducing agent like vincristine.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet proteins and cellular debris.

-

-

Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards for quantification.

-

LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify cADPR based on its unique parent and fragment ion masses.

-

Data Analysis: Quantify the amount of cADPR in each sample by comparing its peak area to that of the internal standard. Normalize the cADPR levels to the total protein concentration of the cell lysate.

Caption: Workflow for measuring cADPR levels in neurons.

Synthesis of this compound

Conclusion

This compound represents a promising lead compound for the development of therapeutics targeting neurodegenerative diseases. Its distinct mechanism of action as a potent, irreversible inhibitor of SARM1 sets it apart from its parent compound, Nisoldipine. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and the broader field of SARM1-mediated neurodegeneration. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in translating its neuroprotective effects into clinical applications.

References

Dehydronitrosonisoldipine: A Key Metabolite of Nisoldipine with Novel Pharmacological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4). A major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form its pyridine (B92270) analog, dehydronitrosonisoldipine (B8075430), also referred to as dehydro nisoldipine. This metabolite has historically been considered in the context of nisoldipine's pharmacokinetic profile and its contribution to the overall pharmacological effect. However, recent groundbreaking research has unveiled a novel and potentially significant therapeutic activity of this compound as a covalent inhibitor of Sterile Alpha and TIR Motif containing 1 (SARM1), a key mediator of axonal degeneration. This technical guide provides a comprehensive overview of this compound, summarizing its formation, pharmacokinetic profile, and analytical quantification methods. Furthermore, it delves into its newly discovered role as a SARM1 inhibitor, presenting the underlying signaling pathway and potential implications for neuroprotective therapies.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is, however, limited by its low oral bioavailability (approximately 5%) due to extensive pre-systemic metabolism in the gut wall and liver.[3][4] The primary enzyme responsible for this metabolism is CYP3A4.[5] One of the main metabolic transformations is the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of this compound.[6] While the focus has traditionally been on the parent drug's activity, understanding the profile of its major metabolites is crucial for a complete picture of its disposition and potential for drug-drug interactions and off-target effects.

Recent studies have illuminated an unexpected pharmacological activity of this compound, independent of calcium channel blockade. It has been identified as a potent inhibitor of SARM1, an enzyme that plays a critical role in the initiation of programmed axonal degeneration, also known as Wallerian degeneration.[7][8] This discovery opens up new avenues for the therapeutic application of this metabolite, particularly in the context of neurodegenerative diseases and nerve injury.

This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the metabolism of nisoldipine to this compound, methods for its quantification, and a thorough exploration of its novel role as a SARM1 inhibitor.

Metabolism of Nisoldipine to this compound

The biotransformation of nisoldipine is a rapid and extensive process. The dehydrogenation of the dihydropyridine ring is a key metabolic step, leading to the formation of this compound.

Enzymatic Reaction:

-

Substrate: Nisoldipine

-

Enzyme: Cytochrome P450 3A4 (CYP3A4)

-

Reaction Type: Dehydrogenation (Oxidation)

-

Product: this compound

This reaction primarily occurs in the enterocytes of the small intestine and in hepatocytes.[4] The formation of this compound renders the molecule inactive as a calcium channel blocker, as the dihydropyridine moiety is essential for this activity.

dot

Metabolic conversion of Nisoldipine.

Quantitative Data

While specific human pharmacokinetic data for this compound is limited, studies on nisoldipine metabolism provide some insights. One study noted that the plasma concentration of a potentially active metabolite of m-nisoldipine (B53548) was approximately equal to that of the parent compound in rats.[9] Another active hydroxylated metabolite of nisoldipine has been reported to have about 10% of the activity of the parent compound.[1]

| Parameter | Nisoldipine | This compound | Reference |

| Bioavailability | ~5% | Data not available | [3] |

| Protein Binding | >99% | Data not available | [2] |

| Elimination Half-Life | 7-12 hours | Data not available | [5] |

| Metabolizing Enzyme | CYP3A4 | Not applicable (is a metabolite) | [5] |

| Active Metabolite (Hydroxylated) | - | ~10% activity of parent drug | [1] |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a method developed for the simultaneous determination of m-nisoldipine and its metabolites in rat plasma.[9]

4.1.1. Sample Preparation

-

Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from endogenous plasma components and other metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of a standard).

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

-

Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.

dot

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medicine.com [medicine.com]

- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nisoldipine - Wikipedia [en.wikipedia.org]

- 6. norman-network.com [norman-network.com]

- 7. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]

- 8. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

Dehydronitrosonisoldipine: A Key Metabolite of Nisoldipine with Novel Pharmacological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4). A major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form its pyridine analog, dehydronitrosonisoldipine, also referred to as dehydro nisoldipine. This metabolite has historically been considered in the context of nisoldipine's pharmacokinetic profile and its contribution to the overall pharmacological effect. However, recent groundbreaking research has unveiled a novel and potentially significant therapeutic activity of this compound as a covalent inhibitor of Sterile Alpha and TIR Motif containing 1 (SARM1), a key mediator of axonal degeneration. This technical guide provides a comprehensive overview of this compound, summarizing its formation, pharmacokinetic profile, and analytical quantification methods. Furthermore, it delves into its newly discovered role as a SARM1 inhibitor, presenting the underlying signaling pathway and potential implications for neuroprotective therapies.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is, however, limited by its low oral bioavailability (approximately 5%) due to extensive pre-systemic metabolism in the gut wall and liver.[3][4] The primary enzyme responsible for this metabolism is CYP3A4.[5] One of the main metabolic transformations is the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of this compound.[6] While the focus has traditionally been on the parent drug's activity, understanding the profile of its major metabolites is crucial for a complete picture of its disposition and potential for drug-drug interactions and off-target effects.

Recent studies have illuminated an unexpected pharmacological activity of this compound, independent of calcium channel blockade. It has been identified as a potent inhibitor of SARM1, an enzyme that plays a critical role in the initiation of programmed axonal degeneration, also known as Wallerian degeneration.[7][8] This discovery opens up new avenues for the therapeutic application of this metabolite, particularly in the context of neurodegenerative diseases and nerve injury.

This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the metabolism of nisoldipine to this compound, methods for its quantification, and a thorough exploration of its novel role as a SARM1 inhibitor.

Metabolism of Nisoldipine to this compound

The biotransformation of nisoldipine is a rapid and extensive process. The dehydrogenation of the dihydropyridine ring is a key metabolic step, leading to the formation of this compound.

Enzymatic Reaction:

-

Substrate: Nisoldipine

-

Enzyme: Cytochrome P450 3A4 (CYP3A4)

-

Reaction Type: Dehydrogenation (Oxidation)

-

Product: this compound

This reaction primarily occurs in the enterocytes of the small intestine and in hepatocytes.[4] The formation of this compound renders the molecule inactive as a calcium channel blocker, as the dihydropyridine moiety is essential for this activity.

dot

Metabolic conversion of Nisoldipine.

Quantitative Data

While specific human pharmacokinetic data for this compound is limited, studies on nisoldipine metabolism provide some insights. One study noted that the plasma concentration of a potentially active metabolite of m-nisoldipine was approximately equal to that of the parent compound in rats.[9] Another active hydroxylated metabolite of nisoldipine has been reported to have about 10% of the activity of the parent compound.[1]

| Parameter | Nisoldipine | This compound | Reference |

| Bioavailability | ~5% | Data not available | [3] |

| Protein Binding | >99% | Data not available | [2] |

| Elimination Half-Life | 7-12 hours | Data not available | [5] |

| Metabolizing Enzyme | CYP3A4 | Not applicable (is a metabolite) | [5] |

| Active Metabolite (Hydroxylated) | - | ~10% activity of parent drug | [1] |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a method developed for the simultaneous determination of m-nisoldipine and its metabolites in rat plasma.[9]

4.1.1. Sample Preparation

-

Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from endogenous plasma components and other metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of a standard).

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

-

Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.

dot

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medicine.com [medicine.com]

- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nisoldipine - Wikipedia [en.wikipedia.org]

- 6. norman-network.com [norman-network.com]

- 7. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]

- 8. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

An In-Depth Technical Guide to the In Vitro Stability of Dehydronitrosonisoldipine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the in vitro stability of Dehydronitrosonisoldipine is not publicly available. This guide provides a comprehensive framework based on established principles of in vitro drug stability testing, which can be applied to assess the stability of this compound. The data and degradation pathways presented herein are hypothetical and for illustrative purposes.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development.[1][2] These studies are essential for predicting a compound's metabolic fate, bioavailability, and potential for degradation under various physiological and environmental conditions.[1][2] this compound, a derivative of the dihydropyridine (B1217469) class of calcium channel blockers, is expected to undergo metabolic and chemical degradation. This guide outlines the core experimental protocols and data analysis techniques necessary to thoroughly characterize its in vitro stability profile.

In Vitro Metabolic Stability

Metabolic stability assays are performed to understand a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[2] These studies provide data to calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2).[1][2][3]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of a test compound like this compound using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[4][5]

Materials:

-

This compound (test compound)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate (B84403) Buffer (pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

-

Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

Procedure:

-

Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Dilute the pooled human liver microsomes to the desired protein concentration (typically 0.2-0.5 mg/mL) in potassium phosphate buffer.[4][5]

-

Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the liver microsomes, buffer, and the test compound at a final concentration typically between 1-10 µM.[4][5] Pre-incubate the mixture at 37°C for a few minutes.[1][4]

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][5]

-

Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5] The 0-minute time point serves as the initial concentration reference.

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1] This step also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[4]

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1][6]

Data Presentation: Hypothetical Metabolic Stability of this compound

The following table summarizes hypothetical data from an in vitro metabolic stability assay.

| Time (minutes) | % this compound Remaining (Mean ± SD, n=3) |

| 0 | 100 ± 0 |

| 5 | 85.2 ± 3.1 |

| 15 | 60.5 ± 2.5 |

| 30 | 35.8 ± 1.9 |

| 45 | 18.9 ± 1.2 |

| 60 | 8.1 ± 0.8 |

From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[3]

Visualization: Metabolic Stability Experimental Workflow

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][8] These studies help in developing stability-indicating analytical methods.[7][9]

Experimental Protocol: Forced Degradation

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.[7]

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid drug is used.

-

Incubation: Expose the samples to the specified conditions for the designated time.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the incubation period.

-

Dilution: Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method, often coupled with a PDA detector and a mass spectrometer (LC-MS) to separate and identify the parent drug and any degradation products.[6][10]

Data Presentation: Hypothetical Forced Degradation of this compound

| Stress Condition | % Assay of this compound | % Degradation | Major Degradation Products (Hypothetical) |

| 0.1 N HCl, 60°C, 24h | 78.5 | 21.5 | DNP-1 (Hydrolysis product) |

| 0.1 N NaOH, 60°C, 24h | 65.2 | 34.8 | DNP-2 (Rearrangement product) |

| Water, 60°C, 24h | 98.1 | 1.9 | Not significant |

| 3% H₂O₂, RT, 24h | 55.9 | 44.1 | DNP-3 (N-oxide) |

| Thermal (Solid), 80°C, 48h | 99.5 | 0.5 | Not significant |

| Photolytic | 82.3 | 17.7 | DNP-4 (Oxidative dimer) |

Visualization: Hypothetical Degradation Pathway

The dihydropyridine ring is susceptible to oxidation, which is a common degradation pathway for this class of compounds.

Analytical Methodologies

The accurate assessment of in vitro stability relies on robust analytical methods.[6]

-

High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone for separating the parent drug from its metabolites or degradation products.[7][11] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[7][10]

-

Mass Spectrometry (MS): When coupled with LC, MS provides sensitive and specific quantification of the analyte (LC-MS/MS) and enables the structural elucidation of unknown metabolites and degradation products.[2][6]

Conclusion

While specific data for this compound is not yet published, this guide provides the necessary framework for its in vitro stability assessment. A combination of metabolic stability assays using liver fractions and comprehensive forced degradation studies will elucidate its degradation pathways, determine its intrinsic stability, and predict its in vivo metabolic fate. The resulting data is crucial for lead optimization, formulation development, and regulatory submissions.

References

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles [mdpi.com]

- 11. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability of Dehydronitrosonisoldipine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the in vitro stability of Dehydronitrosonisoldipine is not publicly available. This guide provides a comprehensive framework based on established principles of in vitro drug stability testing, which can be applied to assess the stability of this compound. The data and degradation pathways presented herein are hypothetical and for illustrative purposes.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development.[1][2] These studies are essential for predicting a compound's metabolic fate, bioavailability, and potential for degradation under various physiological and environmental conditions.[1][2] this compound, a derivative of the dihydropyridine class of calcium channel blockers, is expected to undergo metabolic and chemical degradation. This guide outlines the core experimental protocols and data analysis techniques necessary to thoroughly characterize its in vitro stability profile.

In Vitro Metabolic Stability

Metabolic stability assays are performed to understand a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[2] These studies provide data to calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2).[1][2][3]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of a test compound like this compound using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[4][5]

Materials:

-

This compound (test compound)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

Procedure:

-

Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Dilute the pooled human liver microsomes to the desired protein concentration (typically 0.2-0.5 mg/mL) in potassium phosphate buffer.[4][5]

-

Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the liver microsomes, buffer, and the test compound at a final concentration typically between 1-10 µM.[4][5] Pre-incubate the mixture at 37°C for a few minutes.[1][4]

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][5]

-

Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5] The 0-minute time point serves as the initial concentration reference.

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1] This step also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[4]

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1][6]

Data Presentation: Hypothetical Metabolic Stability of this compound

The following table summarizes hypothetical data from an in vitro metabolic stability assay.

| Time (minutes) | % this compound Remaining (Mean ± SD, n=3) |

| 0 | 100 ± 0 |

| 5 | 85.2 ± 3.1 |

| 15 | 60.5 ± 2.5 |

| 30 | 35.8 ± 1.9 |

| 45 | 18.9 ± 1.2 |

| 60 | 8.1 ± 0.8 |

From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[3]

Visualization: Metabolic Stability Experimental Workflow

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][8] These studies help in developing stability-indicating analytical methods.[7][9]

Experimental Protocol: Forced Degradation

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.[7]

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid drug is used.

-

Incubation: Expose the samples to the specified conditions for the designated time.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the incubation period.

-

Dilution: Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method, often coupled with a PDA detector and a mass spectrometer (LC-MS) to separate and identify the parent drug and any degradation products.[6][10]

Data Presentation: Hypothetical Forced Degradation of this compound

| Stress Condition | % Assay of this compound | % Degradation | Major Degradation Products (Hypothetical) |

| 0.1 N HCl, 60°C, 24h | 78.5 | 21.5 | DNP-1 (Hydrolysis product) |

| 0.1 N NaOH, 60°C, 24h | 65.2 | 34.8 | DNP-2 (Rearrangement product) |

| Water, 60°C, 24h | 98.1 | 1.9 | Not significant |

| 3% H₂O₂, RT, 24h | 55.9 | 44.1 | DNP-3 (N-oxide) |

| Thermal (Solid), 80°C, 48h | 99.5 | 0.5 | Not significant |

| Photolytic | 82.3 | 17.7 | DNP-4 (Oxidative dimer) |

Visualization: Hypothetical Degradation Pathway

The dihydropyridine ring is susceptible to oxidation, which is a common degradation pathway for this class of compounds.

Analytical Methodologies

The accurate assessment of in vitro stability relies on robust analytical methods.[6]

-

High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone for separating the parent drug from its metabolites or degradation products.[7][11] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[7][10]

-

Mass Spectrometry (MS): When coupled with LC, MS provides sensitive and specific quantification of the analyte (LC-MS/MS) and enables the structural elucidation of unknown metabolites and degradation products.[2][6]